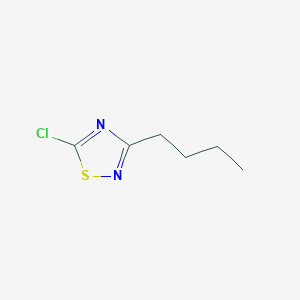

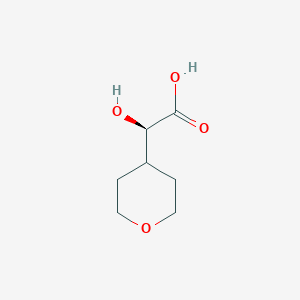

![molecular formula C14H20N2O4 B2583235 2-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid CAS No. 2358157-36-3](/img/structure/B2583235.png)

2-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a pyridin-2-ylpropanoic acid moiety, which suggests the presence of a pyridine ring. The 2-methylpropan-2-yl group is a branched alkyl group, and the oxycarbonylamino group indicates the presence of a carbonyl (C=O) and an amino (NH2) group .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. The pyridine ring might undergo electrophilic substitution reactions, while the carbonyl group could be involved in nucleophilic addition reactions . The exact reactions would depend on the reaction conditions and the reagents used .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar carbonyl and amino groups might increase its solubility in polar solvents. The exact properties would need to be determined experimentally .Scientific Research Applications

Synthesis and Structural Studies

Research on related compounds emphasizes the importance of synthesis techniques and structural studies. For instance, compounds synthesized through reactions involving amino alcohols and acid chlorides demonstrate significant yields, showcasing the potential for developing diverse chemical entities (Yıldırım, Kandemirli, & Akçamur, 2005). Such studies are foundational for understanding the mechanisms and potential applications of similar compounds in various scientific fields.

Immunobiological Activity

Some derivatives of amino acids and propanoic acid have been tested for their immunostimulatory and immunomodulatory potency. These studies reveal the significance of substituent variations on the purine base moiety in enhancing secretion of chemokines and augmenting NO biosynthesis, highlighting the potential therapeutic applications of these compounds in modulating immune responses (Doláková, Holý, Zídek, Masojídková, & Kmoníčková, 2005).

Luminescence Sensitization

Nanoparticle research incorporating similar compounds has explored the sensitization of luminescence in lanthanide ions, demonstrating the potential for creating advanced materials with specific optical properties. These findings suggest applications in lighting, display technologies, and bioimaging, where efficient energy transfer to the luminescent centers is crucial (Tigaa, Lucas, & de Bettencourt-Dias, 2017).

Biodegradable Surfactant Systems

Innovations in green chemistry include the development of biodegradable ionic liquids and surfactant systems. Research into amphiphilic pyridinium oximes, for instance, has led to the synthesis of compounds with potential applications in environmentally friendly detergents and emulsifiers, highlighting the move towards sustainable chemical processes (Pandya, Kapitanov, Usmani, Sahu, Sinha, Gathergood, Ghosh, & Karpichev, 2020).

Mechanism of Action

Without specific context, it’s difficult to determine the mechanism of action of this compound. If it’s a drug, its mechanism of action would depend on the biological target it interacts with. If it’s a reagent in a chemical reaction, its mechanism of action would depend on the nature of the reaction .

Safety and Hazards

properties

IUPAC Name |

2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c1-13(2,3)20-12(19)16-14(4,11(17)18)9-10-7-5-6-8-15-10/h5-8H,9H2,1-4H3,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APNQEFNNHRLCBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CC1=CC=CC=N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[5-(2-oxopropylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2583152.png)

![1-[(2-Chlorobenzyl)sulfonyl]-2-(4-chlorophenyl)-2-propanol](/img/structure/B2583155.png)

![ethyl 4-({(2Z)-6-bromo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2583166.png)

![2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2583168.png)